5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate
Overview
Description
5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure that includes an iodine atom, a methoxy group, and a sulfonate ester. This compound is primarily used in scientific research and industrial applications due to its specific chemical properties.
Scientific Research Applications
5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the iodination of a suitable precursor. The process often includes:
Iodination: Introduction of the iodine atom to the aromatic ring.
Methoxylation: Addition of a methoxy group.
Sulfonation: Formation of the sulfonate ester.
Common reagents used in these reactions include iodine, methanol, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the methoxy and sulfonate groups.
Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The sulfonate ester group can also affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-methoxyphenyl 4-methylbenzenesulfonate
- 5-Bromo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate
- 5-Iodo-4-ethoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate
Uniqueness
5-Iodo-4-methoxy-2-(propan-2-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
(5-iodo-4-methoxy-2-propan-2-ylphenyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO4S/c1-11(2)14-9-17(21-4)15(18)10-16(14)22-23(19,20)13-7-5-12(3)6-8-13/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMFDOXAJNEWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2C(C)C)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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